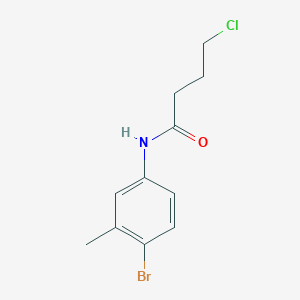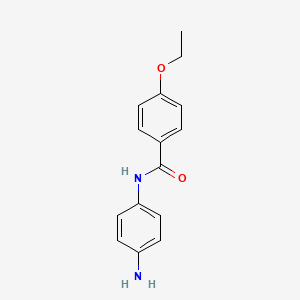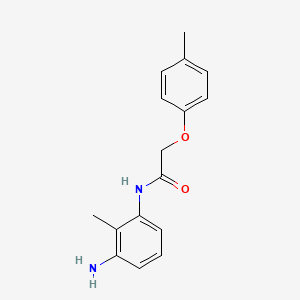
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine
Overview
Description
The compound “3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine” is a derivative of indole, a heterocyclic compound . Indoles are significant in natural products and drugs, playing a crucial role in cell biology . They are often used in the synthesis of compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
The synthesis of indole derivatives, such as the compound , often involves the reduction of corresponding indoles containing acceptor groups in the indole ring for activation . Various methods have been proposed for the reduction of functional groups in 2-oxindole and 2-chloroindole molecules using boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide has also been shown .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript . The InChI (IUPAC International Chemical Identifier) provides a standard way to encode the molecular structure of a compound and can be used to analyze the structure .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, mechanistic studies have revealed that certain compounds can induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using various techniques. For instance, the molecular weight, melting point, and other properties can be determined . The FT-IR spectrum can provide information about the functional groups present in the compound .Scientific Research Applications
Synthesis of Alkaloids
Indole derivatives, such as “3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years .
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties, both natural and synthetic .
Antimicrobial Applications
Indole derivatives have shown potential in the treatment of various microbial infections . They have been used to treat different types of disorders in the human body .
Drug Development
The indole scaffold has been found in many important synthetic drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Treatment of Various Disorders
Indole derivatives have been used to treat various disorders in the human body . They have attracted increasing attention in recent years due to their biologically vital properties .
Antiviral Applications
Indole derivatives possess various biological activities, including antiviral properties . They have been used in the development of antiviral agents .
Mechanism of Action
Target of Action
The compound “3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine” is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Indole derivatives have been found to exhibit a wide range of biological activities . .
Safety and Hazards
Future Directions
The future directions in the research and development of indole derivatives are promising. Given their wide range of biological activities, these compounds are potential candidates for the development of new drugs . The synthesis of new analogs of endogenous hormones like melatonin and other compounds with neuroprotective properties is one of the potential future directions .
properties
IUPAC Name |
3-(2-methyl-2,3-dihydroindol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,10H,4,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVGIDENYOTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255857 | |
| Record name | 2,3-Dihydro-2-methyl-1H-indole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine | |
CAS RN |
1016529-13-7 | |
| Record name | 2,3-Dihydro-2-methyl-1H-indole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016529-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-2-methyl-1H-indole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901255857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
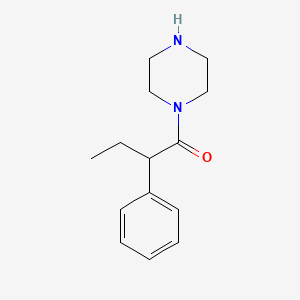
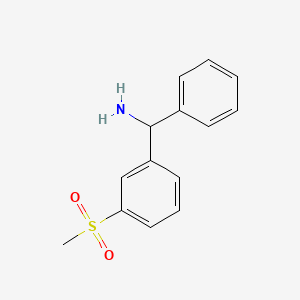
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)

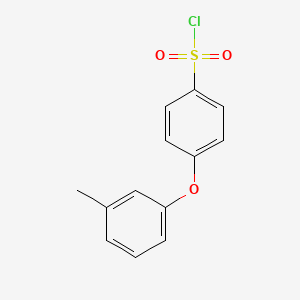
![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
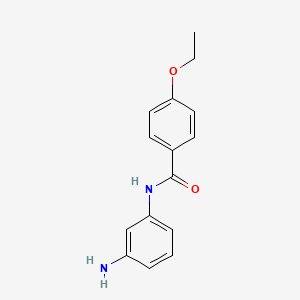
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)
